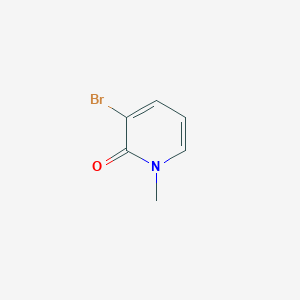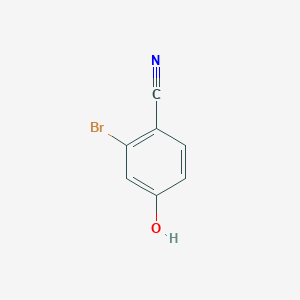
1-Bromo-2,7-naphthyridine
Descripción general
Descripción
1-Bromo-2,7-naphthyridine is a brominated naphthyridine derivative, a class of compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom on the naphthyridine core provides a reactive site for further chemical modifications, making these compounds versatile intermediates in organic synthesis.
Synthesis Analysis
The synthesis of benzo[c]-2,7-naphthyridine derivatives, which are closely related to 1-bromo-2,7-naphthyridine, has been achieved through palladium-catalyzed coupling reactions. Specifically, the cross-coupling of pyridine methylstannanes with ortho bromoacetanilides in the presence of copper(II) oxide has been reported to yield these compounds in fair to excellent yields . Another approach to synthesizing benzo[f]-1,7-naphthyridines involves the monobromination of methyl groups followed by oxidation and cyclization reactions . Additionally, the synthesis of 6-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine has been described, which involves lithiation, formylation, and reductive amination steps .
Molecular Structure Analysis
The molecular structure of bromo-naphthyridines has been studied using various spectroscopic techniques. For instance, the electronic structure of bromo derivatives of isomeric benzo[h]naphthyridines has been investigated using SCF CI PPP methods, which include calculations of wave number, oscillator strength values, and dipole moments . These studies provide insights into the electronic properties of bromo-naphthyridines, which are essential for understanding their reactivity and potential applications.
Chemical Reactions Analysis
The reactivity of bromo-naphthyridines has been explored in several studies. For example, the amination of 3-bromo-1,7-naphthyridine with potassium amide in liquid ammonia has been shown to yield amino-naphthyridines, with the reaction proceeding via the intermediacy of a didehydro-naphthyridine . Similarly, the amination of halogeno-2,7-naphthyridines has been demonstrated to proceed via an SN(AE)ipso substitution mechanism . The reaction of 3-bromo-2-ethoxy-1,5-naphthyridine with potassium amide has also been reinvestigated, leading to the formation of amino derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-naphthyridines are influenced by the presence of the bromine atom and the naphthyridine core. The bromination of thieno[c]-fused 1,5-naphthyridines has been studied, revealing regioselective bromination and the formation of dibromo derivatives under certain conditions . The ultraviolet spectra of bromo benzo[h]naphthyridines have been compared with those of unsubstituted compounds, providing valuable information about the effect of bromination on the optical properties of these molecules .
Aplicaciones Científicas De Investigación
Copper-Catalyzed Amination
1-Bromo-2,7-naphthyridine has been utilized in copper-catalyzed amination reactions. Anderson et al. (2010) reported the copper-catalyzed amination of amido-bromo-1,8-naphthyridines using Cu2O and aqueous ammonia at room temperature. This method provided an alternative route to 2,7-diamido-1,8-naphthyridines, demonstrating the potential of 1-bromo-2,7-naphthyridine in organic synthesis (Anderson et al., 2010).
Amination of Halogeno-Naphthyridines
Haak and Plas (2010) explored the amination of 1-halogeno-2,7-naphthyridines, providing insights into the chemical behavior and reactivity of these compounds, including 1-bromo-2,7-naphthyridine. They investigated the reaction mechanisms, offering valuable information for chemical synthesis (Haak & Plas, 2010).
Synthesis of Tetrahydro-Naphthyridines
Zlatoidský and Gabos (2009) described a synthesis method for tetrahydro-naphthyridines, where 1-bromo-2,7-naphthyridine derivatives played a crucial role. Their work highlights the versatility of these compounds in creating complex organic structures (Zlatoidský & Gabos, 2009).
Homolytic Substitution in Organic Synthesis
Plodek et al. (2012) investigated the regioselective homolytic substitution of benzo[c][2,7]naphthyridines, a related compound to 1-bromo-2,7-naphthyridine. Their research provided insights into the substitution reactions essential for the synthesis of complex organic molecules, potentially applicable to 1-bromo-2,7-naphthyridine derivatives (Plodek et al., 2012).
Mecanismo De Acción
Target of Action
1-Bromo-2,7-naphthyridine is a type of naphthyridine, a class of compounds known for their wide range of biological activities . Naphthyridines have been found to interact with various targets, including those involved in cancer, human immunodeficiency virus (HIV), microbial infections, inflammation, and oxidative stress . .
Mode of Action
Naphthyridines, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes caused by 1-Bromo-2,7-naphthyridine would depend on its specific targets.
Biochemical Pathways
Given the broad range of biological activities exhibited by naphthyridines, it is likely that 1-bromo-2,7-naphthyridine affects multiple pathways .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a permeant of the blood-brain barrier .
Result of Action
Naphthyridines are known to have a variety of effects, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Direcciones Futuras
The future directions in the study of naphthyridine derivatives like 1-Bromo-2,7-naphthyridine could involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, further exploration of their biological activities could lead to the discovery of new therapeutic applications .
Propiedades
IUPAC Name |
1-bromo-2,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFXXISYRBBBJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CN=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517625 | |
| Record name | 1-Bromo-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,7-naphthyridine | |
CAS RN |
86278-61-7 | |
| Record name | 1-Bromo-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,7-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does 1-bromo-2,7-naphthyridine play in the synthesis of sampangine and ascididemin-type pyridoacridines?
A1: 1-Bromo-2,7-naphthyridine serves as the foundational building block upon which the core structure of these alkaloids is constructed []. The bromine atom acts as a handle for further modifications, specifically Suzuki or Negishi cross-coupling reactions. These reactions introduce a ring A scaffold bearing an ester moiety, which is crucial for the final cyclization step to form the desired alkaloid structure [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1282134.png)
![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)






